

# Fleroxacin sexually transmitted disease treatment

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fleroxacin

CAS No.: 79660-72-3

Cat. No.: S528064

Get Quote

## Clinical Application Data Summary

The table below summarizes the key clinical trial outcomes for **fleroxacin** in treating various STDs.

| Infection Pathogen | Dosage Regimen | Comparative Regimen | Bacteriological Cure Rate | Evidence Level |
|--------------------|----------------|---------------------|---------------------------|----------------|
|--------------------|----------------|---------------------|---------------------------|----------------|

| *Neisseria gonorrhoeae* (acute uncomplicated) | Single oral dose of 400 mg [1] | Penicillin G (2.4-5.0 MU IM) + Probenecid (1 g oral) [1] | **Fleroxacin**: 100% (114/114) Penicillin: 97% (107/110) [1] | Multicenter, randomized trial [1] | | *Haemophilus ducreyi* (chancroid) | Single oral dose of 400 mg [2] | TMP-SMZ (160/800 mg) twice daily for 3 days [2] | **Fleroxacin**: 97% (35/36) TMP-SMZ: 70% (26/37) [2] | Randomized, double-blind study [2] | | *Chlamydia trachomatis* | 400-800 mg once daily for 7 days [3] | N/A | High rate of microbiological failure (e.g., 4/7 failures at 800 mg dose) [3] | Dose-ranging study (terminated early) [3] |

## Mechanism of Action

**Fleroxacin** is a trifluoroquinolone antibacterial agent. Its primary mechanism is the inhibition of two bacterial enzymes, **DNA gyrase (topoisomerase II)** and **topoisomerase IV**, which are essential for DNA

replication, transcription, and repair. This dual inhibition leads to rapid bacterial cell death [4] [5].

The following diagram illustrates the mechanism of action of **Fleroxacin**.



[Click to download full resolution via product page](#)

## Experimental Protocols

Here are detailed methodologies from key clinical trials cited in the data tables.

### Protocol 1: Efficacy in Uncomplicated Gonococcal Infections [1]

This protocol is designed to evaluate the efficacy and safety of a single oral dose of **fleroxacin** versus intramuscular penicillin plus oral probenecid.

- **1. Study Design:** Multicenter, open-label, randomized, parallel-group study.
- **2. Patient Population:**
  - **Inclusion:** Male patients, aged 18 years or over, with acute uncomplicated urethral gonorrhea confirmed by Gram stain and culture (*N. gonorrhoeae*).
  - **Exclusion:** Complications of gonorrhea, significant renal/hepatic impairment, known hypersensitivity to quinolones, or recent antimicrobial therapy.
- **3. Randomization & Blinding:** 260 patients randomly assigned to one of two groups (130 per group). The study was open-label.
- **4. Treatment Regimens:**
  - **Group A (Intervention):** Single oral dose of **Fleroxacin** 400 mg.
  - **Group B (Comparator):** Single intramuscular dose of Penicillin G (2.4 or 5.0 mega units) PLUS a single oral dose of Probenecid 1 g.
- **5. Efficacy Assessment:**
  - **Primary Endpoint:** Bacteriological cure, defined as a negative culture for *N. gonorrhoeae* at follow-up (3-14 days post-treatment).
  - **Secondary Endpoint:** Clinical cure, based on resolution of signs/symptoms.
- **6. Safety Assessment:** Adverse events, laboratory abnormalities, and vital signs were monitored and recorded for 255 patients.

## Protocol 2: Efficacy in Culture-Proven Chancroid [2]

This protocol compares a single dose of **fleroxacin** to a multi-day course of trimethoprim-sulfamethoxazole (TMP-SMZ) for chancroid.

- **1. Study Design:** Randomized, double-blind study.
- **2. Patient Population:**
  - **Inclusion:** HIV-1-seronegative men with culture-proven chancroid (*H. ducreyi*).
  - **Exclusion:** HIV-1 seropositivity, mixed infectious ulcers, required use of concomitant antimicrobials.
- **3. Randomization & Blinding:** 98 men were randomized. The study was double-blind.
- **4. Treatment Regimens:**
  - **Group A (Intervention):** Single oral dose of **Fleroxacin** 400 mg.
  - **Group B (Comparator):** Oral TMP-SMZ (160/800 mg) twice daily for 3 days.
- **5. Efficacy Assessment:**
  - **Primary Endpoint:** Culture-proven failure at follow-up.
- **6. Statistical Analysis:** Fisher's exact test was used to compare failure rates between groups.

## Protocol 3: Dose-Ranging Study for Genital *C. trachomatis* [3]

This protocol was designed to evaluate the efficacy and tolerability of different doses of **fleroxacin** for *C. trachomatis* infections.

- **1. Study Design:** Double-blind, dose-ranging study.
- **2. Patient Population:** Men and women with suspected or proven genital infections caused by *C. trachomatis*.
- **3. Treatment Regimens:** Patients received **Fleroxacin** at 400 mg, 600 mg, or 800 mg once daily for 7 days.
- **4. Efficacy & Monitoring:**
  - Patients were monitored at 2, 4, and 7 weeks after therapy initiation.
  - Efficacy was assessed via culture for *C. trachomatis* and clinical response.
  - *In vitro* susceptibility (MIC) of isolates to **fleroxacin** was determined.
- **5. Tolerability Assessment:** Adverse events were recorded and their severity and relation to the dose were analyzed. The study was terminated prematurely due to high failure rates and adverse events.

## Safety and Tolerability Profile

The tolerability profile of **fleroxacin** is typical of the fluoroquinolone class, but with some notable characteristics:

- **Common Adverse Events:** Gastrointestinal disturbances (nausea, vomiting, diarrhea), CNS effects (headache, dizziness, insomnia), and skin reactions [4] [5].
- **Notable Severe Reactions: Photosensitivity reactions** were a significant and frequent concern in clinical trials, often severe and dose-related [3] [4]. As with other quinolones, risks of tendonitis, peripheral neuropathy, and CNS effects exist [5].
- **Incidence:** Pooled data indicated adverse events were reported by approximately **27%** of patients receiving multiple daily doses (200 mg or 400 mg orally/IV). This incidence was higher than that observed for some other established fluoroquinolones like ciprofloxacin [4].

## Research Considerations and Conclusion

For researchers and drug development professionals, **fleroxacin** serves as a historical case study with clear takeaways:

- **Strengths:** Demonstrated excellent efficacy against uncomplicated gonorrhea and chancroid with the convenience of single-dose oral therapy [1] [2]. Its once-daily dosing and relative lack of significant

drug interactions were potential advantages [4].

- **Limitations:** Poor efficacy against *C. trachomatis* renders it unsuitable for empirical treatment of urethritis/cervicitis where this pathogen is common [3]. The high incidence of adverse events, particularly photosensitivity, limits its clinical utility [3] [4].
- **Modern Context:** The emergence of quinolone-resistant *N. gonorrhoeae* and the development of safer, broader-spectrum antibiotics have largely superseded **fleuroxacin** in clinical practice [6] [5]. Its role today is primarily as a reference compound in antimicrobial research.

The following diagram outlines the key decision points for a researcher considering **fleuroxacin** for an STD treatment study.



Click to download full resolution via product page

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Comparison of fleroxacin and penicillin G plus probenecid in the... [pubmed.ncbi.nlm.nih.gov]
2. A randomized, double-blind study of the efficacy ... [pubmed.ncbi.nlm.nih.gov]
3. Dose-ranging study of fleroxacin for treatment ... [pmc.ncbi.nlm.nih.gov]
4. | Drugs Fleroxacin [link.springer.com]
5. What is Fleroxacin used for? [synapse.patsnap.com]
6. Use of the Quinolones in Sexually Transmitted Diseases [sciencedirect.com]

To cite this document: Smolecule. [Fleroxacin sexually transmitted disease treatment]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528064#fleroxacin-sexually-transmitted-disease-treatment>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)